molecular formula C10H14N2O B13097608 (3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol CAS No. 61928-97-0

(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol

Cat. No.: B13097608
CAS No.: 61928-97-0
M. Wt: 178.23 g/mol
InChI Key: FNGONYYVRPMOPJ-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol can be achieved through several methods. One common approach involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine . This reaction typically requires a catalyst such as palladium over activated charcoal or copper chromite to facilitate the dehydrogenation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems may enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol is unique due to its specific substituents and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

61928-97-0

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(2,7-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-3-yl)methanol

InChI

InChI=1S/C10H14N2O/c1-6-3-4-8-10(6)11-7(2)9(5-13)12-8/h6,13H,3-5H2,1-2H3

InChI Key

FNGONYYVRPMOPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC(=C(N=C12)C)CO

Origin of Product

United States

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